molecular formula C15H11N3O4S B3048161 N-(3-nitrophenyl)quinoline-8-sulfonamide CAS No. 158729-25-0

N-(3-nitrophenyl)quinoline-8-sulfonamide

Cat. No.: B3048161
CAS No.: 158729-25-0
M. Wt: 329.3 g/mol
InChI Key: ACTSYSYEGYKYCS-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)quinoline-8-sulfonamide is a chemical compound that belongs to the class of quinoline-sulfonamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline ring system substituted with a sulfonamide group at the 8th position and a nitrophenyl group at the 3rd position.

Mechanism of Action

Target of Action

N-(3-nitrophenyl)quinoline-8-sulfonamide, also known as BV48SU6BUF, primarily targets cholinesterase (ChE) and monoamine oxidase (MAO) enzymes . These enzymes play a crucial role in the nervous system. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter that plays a significant role in sleep, learning, attention, and sensitivity . Monoamine oxidase is an enzyme that regulates mood, emotions, and behavior .

Mode of Action

The compound interacts with its targets by inhibiting their activity. The inhibition of these enzymes can raise the level of MAO and acetylcholine in the presynaptic cleft and improve signaling . This interaction results in changes in the neural signaling pathways, which can have therapeutic effects in conditions like Alzheimer’s disease .

Biochemical Pathways

The compound affects the biochemical pathways associated with the breakdown of neurotransmitters. By inhibiting ChE and MAO, the compound prevents the degradation of acetylcholine and monoamine neurotransmitters, respectively . This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neural signaling .

Pharmacokinetics

Similar compounds have been shown to have acceptable pharmacokinetic properties

Result of Action

The result of the compound’s action is an improvement in neural signaling due to increased levels of acetylcholine and monoamine neurotransmitters . This can have therapeutic effects in conditions like Alzheimer’s disease, which is characterized by impaired cognitive abilities such as learning, memory, perception, and problem-solving .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)quinoline-8-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and 3-nitroaniline as the primary starting materials.

    Sulfonation: The quinoline is first sulfonated at the 8th position using chlorosulfonic acid to form quinoline-8-sulfonyl chloride.

    Coupling Reaction: The quinoline-8-sulfonyl chloride is then reacted with 3-nitroaniline in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The quinoline ring can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Reduction: N-(3-aminophenyl)quinoline-8-sulfonamide.

    Substitution: Various substituted quinoline-sulfonamide derivatives.

    Oxidation: Quinoline N-oxide derivatives.

Scientific Research Applications

Comparison with Similar Compounds

N-(3-nitrophenyl)quinoline-8-sulfonamide can be compared with other quinoline-sulfonamide derivatives:

Properties

IUPAC Name

N-(3-nitrophenyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c19-18(20)13-7-2-6-12(10-13)17-23(21,22)14-8-1-4-11-5-3-9-16-15(11)14/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTSYSYEGYKYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166513
Record name N-(3-Nitrophenyl)-8-quinolinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158729-25-0
Record name N-(3-Nitrophenyl)-8-quinolinesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158729250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Nitrophenyl)-8-quinolinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Nitrophenyl)-8-quinolinesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV48SU6BUF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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